molecular formula C9H16Cl2N4 B1441479 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride CAS No. 1354950-57-4

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride

Cat. No. B1441479
CAS RN: 1354950-57-4
M. Wt: 251.15 g/mol
InChI Key: WGNCAYCUVBGFTP-UHFFFAOYSA-N
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Description

“1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride” is a chemical compound. It has been mentioned in the context of being a selective, orally active inhibitor of Protein Kinase B (Akt) .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a mixture of bis hydrochloride salt, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and Et3N in n-BuOH was heated at 100 °C for 20 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nanomolar inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described. For instance, the molecular weight of a related compound, ®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is 386.4 g/mol .

Scientific Research Applications

Inhibition of Protein Kinase B (Akt)

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride: has been identified as a potent inhibitor of Protein Kinase B (PKB), also known as Akt . Akt is a critical kinase in cell signaling pathways that regulate growth and survival, and its deregulation is often implicated in cancer. The compound’s ability to selectively inhibit PKB over other kinases like PKA makes it a promising candidate for antitumor agents.

Anticancer Therapeutics

Due to its role in inhibiting PKB/Akt, this compound has potential applications in anticancer therapeutics . It can modulate biomarkers of signaling through PKB in vivo and has shown strong inhibition of the growth of human tumor xenografts in mice, suggesting its efficacy in cancer treatment.

Allosteric Inhibition of Kinases

The compound has been explored as an allosteric inhibitor that targets sites between the kinase and PH-domains of enzymes . This alternative approach to kinase inhibition is significant because it can lead to the development of highly selective inhibitors that are non-competitive with ATP, which may reduce side effects and improve therapeutic profiles.

Pharmacological Applications in Piperidine Derivatives

Piperidine derivatives, including 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride , play a significant role in the pharmaceutical industry . They are present in various classes of pharmaceuticals and have been the focus of recent advances in synthesis and pharmacological applications.

Designing Dual Inhibitors

This compound has been involved in the design of dual inhibitors targeting clinically resistant kinase mutations . For instance, it has been used in the creation of derivatives that act as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important in the context of resistance to treatments like Crizotinib.

Synthesis of Biologically Active Piperidines

The synthesis of substituted piperidines, including 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride , is an important area of research due to their biological activity . The development of fast and cost-effective methods for synthesizing these compounds is crucial for the construction of new drugs.

Future Directions

The development of inhibitors of Protein Kinase B (Akt) is a promising area of research, given the role of this kinase in regulating cell growth and survival . Further optimization and testing of these compounds could lead to the development of effective antitumor agents.

properties

IUPAC Name

1-pyrimidin-4-ylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(6-8)9-3-4-11-7-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNCAYCUVBGFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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